molecular formula C9H18ClNOS B2547541 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride CAS No. 2309465-63-0

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

Cat. No.: B2547541
CAS No.: 2309465-63-0
M. Wt: 223.76
InChI Key: NCSYCGHAWYGODI-UHFFFAOYSA-N
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Description

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic structure. The molecule contains a methanol group at position 3 and exists as a hydrochloride salt. This compound is of interest due to its structural complexity, which is common in bioactive molecules targeting neurological and anticancer pathways. Key properties include:

  • Molecular Formula: C₉H₁₈ClNO₂S (from ).
  • Molecular Weight: 207.7 g/mol ().
  • Synthesis: Prepared via multigram-scale protocols, yielding 65% as a colorless oil (). NMR data (δ = 4.45 ppm for the methine proton) and LCMS ([M+H]⁺ 220.2) confirm its structure .

Properties

IUPAC Name

8-thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSYCGHAWYGODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC(NC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the reaction of a thiol with an aziridine derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Case Study : A study evaluated various thiazole derivatives for their acetylcholinesterase inhibitory activity. The findings suggested that structural modifications could enhance potency, indicating a pathway for developing new therapeutic agents based on the spirocyclic framework .

The compound has shown promise in biological assays that assess its interaction with various biomolecules. Its unique structure allows it to engage with enzymes and receptors, potentially modulating their activity.

Biological Mechanism :

  • Enzyme Interaction : The compound may act as a reversible inhibitor of acetylcholinesterase, which has implications for treating cognitive disorders .
  • Cellular Effects : Preliminary studies indicate that it can influence cell signaling pathways and gene expression, enhancing its therapeutic potential.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity can be exploited to synthesize novel compounds with desired biological properties.

Synthesis Pathways :
The compound can be synthesized through various methods involving nucleophilic substitutions and oxidation reactions, allowing for the creation of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro ring system can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Spirocyclic compounds with variations in heteroatom placement, substituents, and oxidation states are compared below.

Table 1: Structural Comparison of Key Analogues
Compound Name Molecular Formula Key Features Biological Relevance Reference
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol hydrochloride C₉H₁₈ClNO₂S Thia-aza spiro core, methanol group at C3 Building block for drug discovery
1-Thia-4,8-diazaspiro[4.5]decan-3-one derivatives (e.g., APY 606) C₁₈H₂₀Cl₂N₂OS Phenothiazine-propyl chain, dual nitrogen atoms Antipsychotic activity (inferred from phenothiazine moiety)
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one C₁₄H₁₅FNO₂S Fluorophenyl substituent, ketone at C3 Anticancer activity (IC₅₀ values reported)
2-Thia-8-azaspiro[4.5]decane hydrochloride C₈H₁₆ClNS Thia and aza positions swapped No reported bioactivity
8-Oxa-2-azaspiro[4.5]decan-3-ylmethanol hydrochloride C₉H₁₈ClNO₃ Oxygen replaces sulfur (oxa vs. thia) Unreported bioactivity
Key Observations:
  • Heteroatom Position: Swapping sulfur and nitrogen (e.g., 2-thia-8-aza vs.
  • Substituent Effects: Fluorophenyl or phenothiazine groups enhance pharmacological activity, as seen in anticancer and antipsychotic analogues .
  • Oxidation State: Sulfone derivatives (e.g., 8,8-dioxide) exhibit increased polarity and solubility compared to non-oxidized forms .

Physicochemical and Pharmacological Properties

Physicochemical Data

  • Melting Point : The target compound is an oil, while oxidized forms (e.g., 8,8-dioxide) are solids (mp 215–217°C) .
  • Solubility: Hydrochloride salts enhance water solubility; sulfone derivatives (C₉H₁₆ClNO₄S) are more polar .
  • Stability : Discontinued commercial availability suggests challenges in long-term storage or scalability .

Bioactivity Trends

  • Anticancer Activity: Fluorophenyl-substituted spirothiazolidinones inhibit cancer cell growth via kinase modulation .
  • Neurological Activity: Phenothiazine-containing analogues (e.g., APY 606) likely target dopamine receptors .

Biological Activity

8-Thia-2-azaspiro[4.5]decan-3-ylmethanol; hydrochloride, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article explores the biological properties, synthesis, and research findings related to this compound, presenting a comprehensive overview of its applications in pharmacology and other fields.

IUPAC Name: (8-Thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
CAS Number: 2228436-07-3
Molecular Formula: C9H17ClN2OS
Molar Mass: 218.76 g/mol
Purity: ≥ 95%

The compound is characterized by its spirocyclic structure, which contributes to its biological activity. The presence of sulfur and nitrogen atoms in the structure enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of azaspiro compounds exhibit notable antimicrobial activity. A study focused on Mannich bases derived from similar spiro compounds demonstrated significant antibacterial and antifungal properties. These findings suggest that 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol; hydrochloride may also possess similar antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Anticancer Activity

A preliminary study highlighted the potential anticancer properties of spiro compounds, including those related to 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol. The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation . Further research is needed to elucidate the specific pathways affected by this compound.

Neuroprotective Effects

Emerging research suggests that spiro compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique structural features of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol may facilitate interactions with neurotransmitter systems, although detailed studies are still required to confirm these effects .

Case Studies

StudyFocusFindings
Hussein et al., 2015Antimicrobial EvaluationMannich bases from azaspiro compounds showed significant antibacterial activity against various strains .
Chang et al., 2014Antifungal PropertiesSimilar compounds inhibited fungal growth significantly, suggesting potential applications in agriculture .
Research Review, 2023Neuroprotective PotentialSpiro derivatives demonstrated protective effects in cellular models of neurodegeneration .

Synthesis Methods

The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol; hydrochloride typically involves multi-step organic reactions, including cyclization and functionalization processes. Efficient methods have been developed for producing related Mannich bases that could be adapted for synthesizing this compound .

Q & A

Basic: What are the key considerations for synthesizing 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol; hydrochloride with high purity?

Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclization, functional group modifications, and salt formation. For example, spirocyclic intermediates are generated via nucleophilic substitution or ring-closing reactions using reagents like lithium aluminum hydride (LiAlH4) for reduction or hydrogen peroxide for oxidation . Critical factors include:

  • Temperature control : Exothermic reactions (e.g., reduction steps) require gradual reagent addition to avoid side products.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures removal of unreacted precursors.
  • Salt formation : Hydrochloride salts are stabilized using HCl gas in anhydrous ether .
    Yield optimization (e.g., 65% in spirocyclic intermediates) relies on stoichiometric precision and inert atmospheres .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in spirocyclic compounds like this derivative?

Methodological Answer:
SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps:

  • Data collection : High-resolution (≤1.0 Å) datasets reduce noise.
  • Patterson methods : SHELXD identifies heavy atoms (e.g., sulfur) for phase determination .
  • ORTEP-3 visualization : Validates spirocyclic puckering coordinates (e.g., ring conformation analysis via Cremer-Pople parameters) .
    For example, reports bond angles and torsion angles (e.g., δ = 4.39 ppm in DMSO-d6) to confirm the spiro junction’s geometry. Discrepancies between computational (DFT) and experimental data require iterative refinement .

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR : 1^1H/13^{13}C NMR identifies spirocyclic protons (e.g., δ = 2.70–2.53 ppm for methylene groups) and confirms stereochemistry .
  • Mass spectrometry (LCMS) : [M+H]+^+ peaks (e.g., m/z 220.2) verify molecular weight .
  • Elemental analysis : Validates stoichiometry (e.g., C, 40.08%; H, 5.98% in hydrochloride salts) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at 1721 cm1^{-1}) .

Advanced: How can researchers address conflicting bioactivity data in spirocyclic compounds across studies?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies:

  • Dose-response standardization : Compare IC50_{50} values under uniform conditions (e.g., pH 7.4 buffers).
  • Structural analogs : lists derivatives (e.g., 8,8-dioxo variants) with differing oxidation states affecting target binding.
  • Molecular docking : Use tools like AutoDock to model interactions with enzymes (e.g., sulfur’s role in hydrogen bonding) .
    For example, 8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide shows enhanced solubility but reduced membrane permeability compared to the parent compound .

Advanced: What methodologies optimize the compound’s stability in biological assays?

Methodological Answer:

  • Lyophilization : Hydrochloride salts are lyophilized to prevent hydrolysis in aqueous buffers .
  • Protection from light : Spirocyclic thiaza derivatives degrade under UV exposure; amber vials are recommended .
  • Buffering agents : Phosphate buffers (pH 6.8–7.4) minimize deprotonation of the amine group .
    Stability studies using HPLC (e.g., 95% purity retention over 72 hours at 4°C) validate storage protocols .

Basic: How does the spirocyclic scaffold influence this compound’s reactivity in substitution reactions?

Methodological Answer:
The rigid spiro structure restricts conformational freedom, directing nucleophilic attacks to specific sites:

  • Electrophilic centers : The nitrogen atom undergoes alkylation (e.g., with benzyl chloride) at room temperature .
  • Sulfur oxidation : Controlled oxidation with mCPBA yields sulfoxides without ring opening .
    Reactivity maps derived from DFT calculations (e.g., Fukui indices) predict regioselectivity in nucleophilic substitutions .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : SwissADME calculates logP (e.g., 1.2 for 8-Thia-2-azaspiro derivatives) and blood-brain barrier penetration .
  • Molecular dynamics (MD) : GROMACS simulates membrane permeation, highlighting sulfur’s role in lipid bilayer interactions .
  • CYP450 inhibition : Schrödinger’s QikProp identifies interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

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